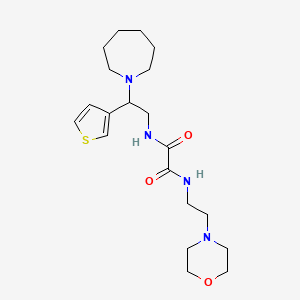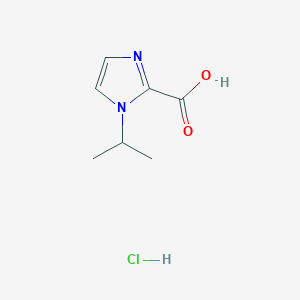
1-Amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex, involving multiple steps and protection strategies. For instance, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid involves the use of cyanoacetate and dibromoethane, with N-Boc and C-OMe protection for fragment-coupling . Similarly, the synthesis of racemic Z and E forms of 1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropane is described as an efficient four-step process . These methods highlight the intricate procedures required to synthesize cyclopropane derivatives, which could be relevant to the synthesis of "1-Amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride".
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can influence the conformation and stability of the molecule. X-ray crystallography has been used to determine the structure of these derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the trans conformation of peptide bonds . The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid showed intermolecular hydrogen bonds forming dimers and infinite chains . These structural insights are crucial for understanding the behavior of cyclopropane derivatives, including "this compound".
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and cyclization. For example, 1-amino-2,3-diphenylcyclopropenium ions react with 1,3-diketones to afford cyclopentadien-1-ols, demonstrating the reactivity of cyclopropene intermediates . The reaction conditions, such as the presence of triethylamine, can influence the yield and regioselectivity of these reactions . Understanding these reactions is essential for manipulating the chemical structure of cyclopropane derivatives for desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of the cyclopropane ring imparts certain steric and electronic properties to the molecule. For instance, the oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a high degree of intramolecular hydrogen bonding, which is evident from IR spectroscopy and NMR measurements . These properties are significant for the stability and reactivity of the compounds and can provide insights into the behavior of "this compound".
Safety and Hazards
“1-Amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include using the substance only in well-ventilated areas, avoiding breathing dust/fumes, wearing protective clothing and eye protection, and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYNNJVNNJMDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260936-94-3 |
Source


|
| Record name | 1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)


![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)


![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)
![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)

